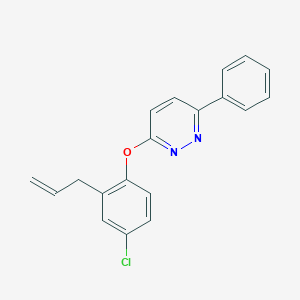![molecular formula C11H11Cl2N3O2 B14603874 N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 57805-08-0](/img/structure/B14603874.png)
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylhydrazinylidene group and a dichlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide typically involves a condensation reaction between 2,6-dichloroaniline and acetylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,4-dichlorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-difluorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dibromophenyl)acetamide
Uniqueness
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide stands out due to its specific dichlorophenyl group, which imparts unique chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a compound of interest in various research fields.
Properties
CAS No. |
57805-08-0 |
|---|---|
Molecular Formula |
C11H11Cl2N3O2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
N-[(N-acetyl-2,6-dichloroanilino)methylideneamino]acetamide |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-7(17)15-14-6-16(8(2)18)11-9(12)4-3-5-10(11)13/h3-6H,1-2H3,(H,15,17) |
InChI Key |
QCEHLFVUDAAPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=CN(C1=C(C=CC=C1Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)





![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

